molecular formula C30H42O8 B12438094 methyl lucidenate E2

methyl lucidenate E2

Cat. No.: B12438094
M. Wt: 530.6 g/mol
InChI Key: GWCYTRLXOGOLBZ-JWPMPFJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl lucidenate E2 is a lanostane triterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl lucidenate E2 typically involves extraction from Ganoderma lucidum using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate the compound. High-performance liquid chromatography (HPLC) is commonly used for this purpose .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The cultivation conditions, including temperature, humidity, and nutrient supply, are optimized to maximize the yield of the desired triterpenoids .

Chemical Reactions Analysis

Types of Reactions

Methyl lucidenate E2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl lucidenate E2 has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.

    Biology: Investigated for its role in modulating immune responses and inhibiting adipocyte differentiation.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of functional foods and nutraceuticals

Mechanism of Action

Methyl lucidenate E2 exerts its effects through various molecular targets and pathways:

    Anti-inflammatory: Inhibits the activation of inflammatory pathways in macrophages.

    Anti-cancer: Induces cytotoxicity in cancer cells by modulating apoptotic pathways.

    Immunomodulatory: Enhances macrophage formation and phagocytosis.

Comparison with Similar Compounds

Methyl lucidenate E2 is compared with other similar compounds, such as:

Conclusion

This compound is a promising compound with diverse pharmacological properties and scientific research applications. Its unique chemical structure and biological activities make it a valuable subject of study in various fields.

Properties

Molecular Formula

C30H42O8

Molecular Weight

530.6 g/mol

IUPAC Name

methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C30H42O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17,19-20,26,33H,9-14H2,1-8H3/t15-,17-,19+,20+,26-,28+,29+,30+/m1/s1

InChI Key

GWCYTRLXOGOLBZ-JWPMPFJRSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Origin of Product

United States

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